molecular formula C22H14Cl3N3O4 B11961049 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-chlorobenzoate CAS No. 881659-87-6

4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-chlorobenzoate

Cat. No.: B11961049
CAS No.: 881659-87-6
M. Wt: 490.7 g/mol
InChI Key: QPRFGMXXYVAQRB-RPPGKUMJSA-N
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Description

4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dichloroaniline with an appropriate oxoacetyl compound under acidic or basic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 2-chlorobenzoate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new substituents on the aromatic rings, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl benzoate
  • 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to the presence of the 2-chlorobenzoate group

Properties

CAS No.

881659-87-6

Molecular Formula

C22H14Cl3N3O4

Molecular Weight

490.7 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H14Cl3N3O4/c23-17-4-2-1-3-16(17)22(31)32-15-8-5-13(6-9-15)12-26-28-21(30)20(29)27-14-7-10-18(24)19(25)11-14/h1-12H,(H,27,29)(H,28,30)/b26-12+

InChI Key

QPRFGMXXYVAQRB-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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